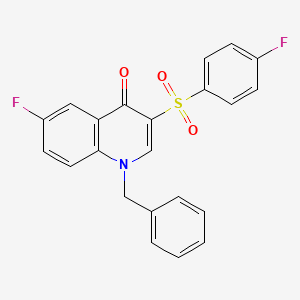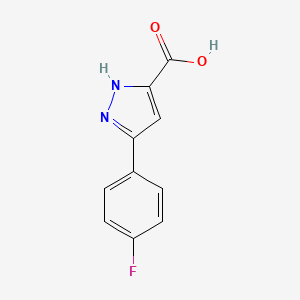![molecular formula C21H26N2O5S B2760085 4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-62-8](/img/structure/B2760085.png)
4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]oxazepin ring and the attachment of the ethoxy, methyl, and sulfonamide groups. However, without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be complex due to the presence of multiple functional groups and a cyclic structure. The benzo[b][1,4]oxazepin ring adds to this complexity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, and the ethoxy group might undergo reactions typical of ethers.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it might have a relatively high molecular weight due to its complexity, and its solubility would depend on the specific functional groups present.Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
A study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups shows promise for photodynamic therapy (PDT) applications. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them potential candidates as Type II photosensitizers for cancer treatment in PDT, highlighting their significant role in medical research aimed at developing more effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Carbonic Anhydrase Inhibition
Research on benzenesulfonamide derivatives also extends to antimicrobial activities and inhibition of carbonic anhydrase, an enzyme critical for various physiological functions. For instance, compounds synthesized from benzenesulfonamides have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in developing new therapeutic agents targeting specific physiological pathways (Gul et al., 2016).
Environmental and Industrial Applications
The environmental presence and impact of benzenesulfonamide compounds, along with benzotriazole and benzothiazole derivatives, have been studied, revealing their ubiquity as emerging contaminants due to their widespread use in industrial and household applications. Such studies are crucial for understanding the environmental persistence and potential health impacts of these compounds, guiding regulations and the development of safer alternatives (Maceira, Marcé, & Borrull, 2018).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on its specific hazards.
Orientations Futures
Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity if it’s intended to be a drug.
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-27-18-10-8-16(11-14(18)2)29(25,26)22-15-7-9-19-17(12-15)23(5)20(24)21(3,4)13-28-19/h7-12,22H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNOZAHUYSAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

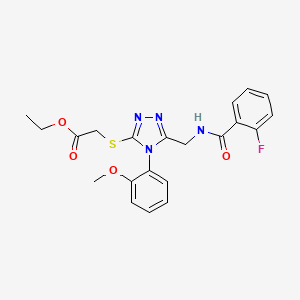
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)
![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)
![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)
![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)
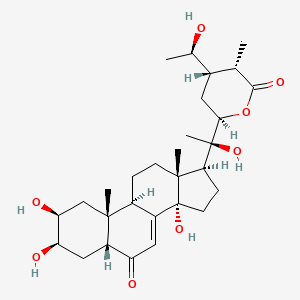
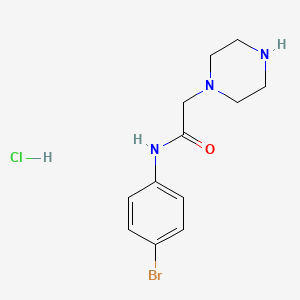
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)
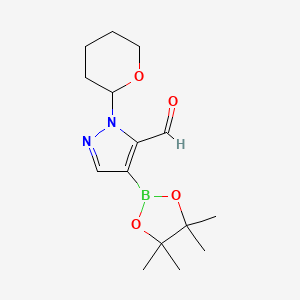
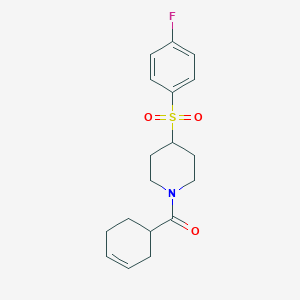
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)
